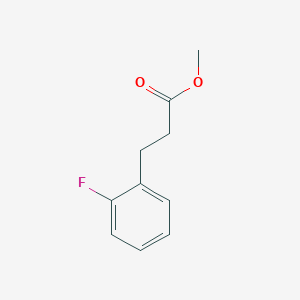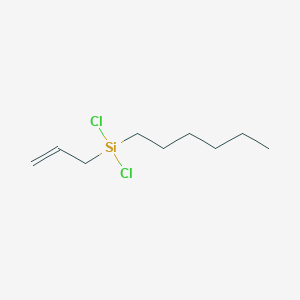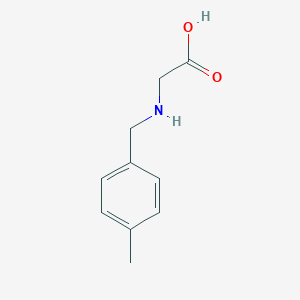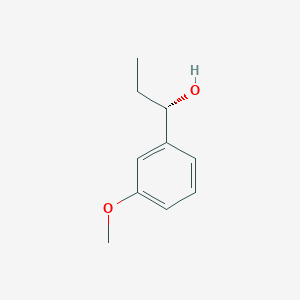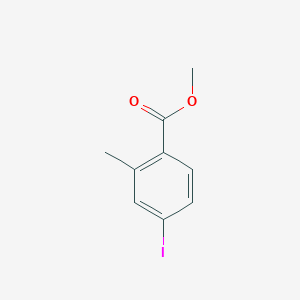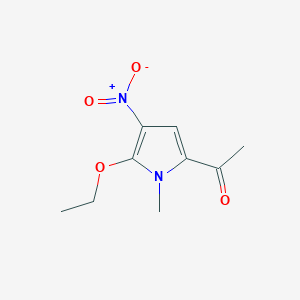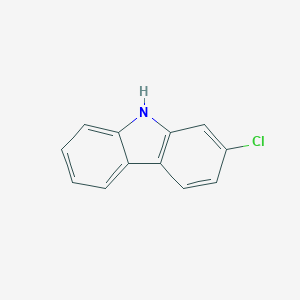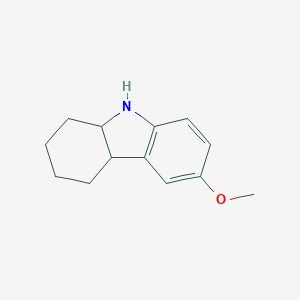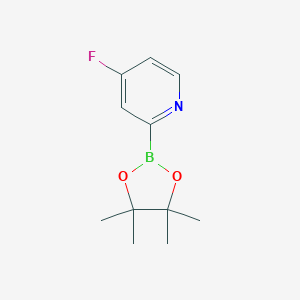
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with the molecular formula C11H15BFNO2 . It is a derivative of boric acid and is often used in organic synthesis reactions .
Molecular Structure Analysis
The molecular structure of this compound has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound has been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 223.05 and a predicted boiling point of 302.8±27.0 °C . It is also predicted to have a density of 1.09±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis of Boric Acid Derivatives
“4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is an important boric acid derivative . It can be obtained through a two-step substitution reaction .
Crystal Structure Analysis
The compound’s crystal structure can be gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . This helps in understanding the molecular structure characteristics and conformation .
Density Functional Theory (DFT) Studies
DFT is applied to calculate the molecular structure of the compound and compare it with X-ray values . It is also used to study the molecular electrostatic potential and frontier molecular orbitals of the compound .
Boron Neutron Capture Therapy
The compound has been widely used in boron neutron capture therapy . This is a form of cancer treatment that selectively destroys cancer cells without harming surrounding healthy tissue .
Drug Transport Polymers
The compound is used in feedback control drug transport polymers in cancer treatment . These polymers can deliver drugs to specific sites in the body, improving the effectiveness of the treatment and reducing side effects .
Suzuki Reaction
The compound is one of the important nucleophiles in the Suzuki reaction . This is a type of carbon-carbon coupling reaction that is widely used in organic chemistry .
Synthesis of Fluorine-containing Drugs
Fluorine-containing compounds are widely used in medicine . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance .
Synthesis of Amide Local Anesthetics
Amide local anesthetics are widely used in clinical cancer surgery . The compound can be used in the synthesis of these anesthetics, which may be beneficial for cancer treatment .
Safety and Hazards
Orientations Futures
Boronic acid derivatives like this compound have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They are also important nucleophiles in the Suzuki reaction . Fluorine-containing compounds are also widely used in medicine . Therefore, the future directions of this compound could involve further exploration of these applications.
Mécanisme D'action
Target of Action
Similar compounds are often used as reagents in organic synthesis, particularly in the borylation of arenes .
Mode of Action
In these reactions, the boron atom forms a covalent bond with a transition metal, facilitating the transfer of its associated organic group to an electrophile .
Biochemical Pathways
As a boronic acid derivative, it’s likely involved in various synthetic pathways in organic chemistry, particularly in the formation of carbon-carbon bonds via cross-coupling reactions .
Result of Action
In a synthetic chemistry context, the compound is likely used to introduce fluoropyridyl groups into larger molecules, potentially modifying their chemical properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, the efficiency of cross-coupling reactions can be affected by the choice of solvent, the temperature at which the reaction is carried out, and the presence of a suitable catalyst .
Propriétés
IUPAC Name |
4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTDFLHPACNEJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
CAS RN |
1260152-43-9 |
Source


|
| Record name | 4-Fluoropyridine-2-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


